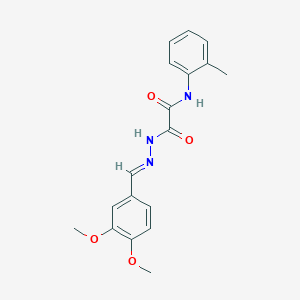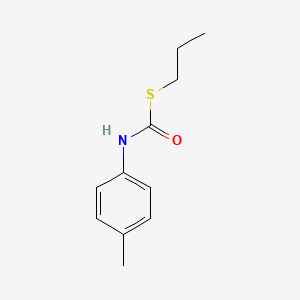![molecular formula C13H24Cl6N4O B11949273 N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)
N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is an organic compound characterized by its unique structure, which includes tert-butylamino groups and trichloroethyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea typically involves the reaction of tert-butylamine with trichloroacetyl chloride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichloroethyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated urea derivatives, while substitution reactions can produce a variety of functionalized urea compounds.
Scientific Research Applications
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with tert-butylamino and trichloroethyl groups, such as:
- N,N’-di-tert-butylethylenediamine
- N,N’-di-tert-butylcarbodiimide
- 1,2-bis(tert-butylamino)ethane
Uniqueness
N,N’-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H24Cl6N4O |
|---|---|
Molecular Weight |
465.1 g/mol |
IUPAC Name |
1,3-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea |
InChI |
InChI=1S/C13H24Cl6N4O/c1-10(2,3)22-7(12(14,15)16)20-9(24)21-8(13(17,18)19)23-11(4,5)6/h7-8,22-23H,1-6H3,(H2,20,21,24) |
InChI Key |
FGSMZXCNVZAVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-4-ylidene]thiophene-2-carboxamide](/img/structure/B11949247.png)






